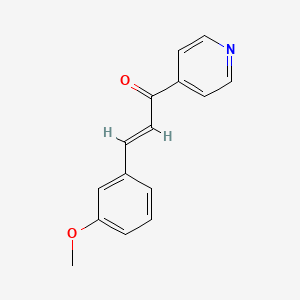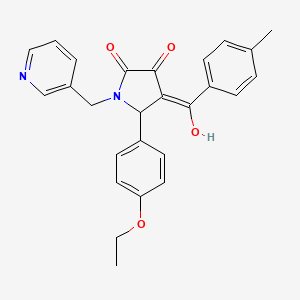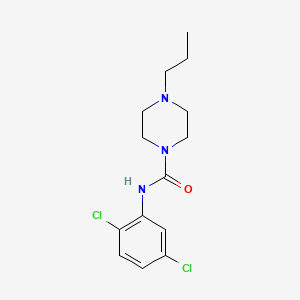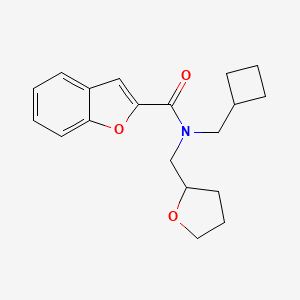
3-(3-methoxyphenyl)-1-(4-pyridinyl)-2-propen-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-methoxyphenyl)-1-(4-pyridinyl)-2-propen-1-one, also known as curcumin, is a naturally occurring compound found in turmeric. It has been used for centuries in traditional medicine for its anti-inflammatory and antioxidant properties. In recent years, curcumin has gained significant attention in scientific research due to its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and diabetes.
Wirkmechanismus
Curcumin exerts its therapeutic effects through various mechanisms of action, including inhibition of inflammation, oxidative stress, and angiogenesis. It also modulates various signaling pathways, including the NF-κB and Wnt/β-catenin pathways.
Biochemical and physiological effects:
Curcumin has been shown to have various biochemical and physiological effects, including antioxidant, anti-inflammatory, and anti-cancer properties. It also has neuroprotective and cardioprotective effects and improves insulin sensitivity.
Vorteile Und Einschränkungen Für Laborexperimente
Curcumin has several advantages for lab experiments, including its low toxicity, availability, and affordability. However, 3-(3-methoxyphenyl)-1-(4-pyridinyl)-2-propen-1-one has poor solubility in water, which can limit its use in some experiments. It also has low bioavailability, which can affect its efficacy in vivo.
Zukünftige Richtungen
There are several future directions for 3-(3-methoxyphenyl)-1-(4-pyridinyl)-2-propen-1-one research, including improving its bioavailability, developing 3-(3-methoxyphenyl)-1-(4-pyridinyl)-2-propen-1-one analogs with improved efficacy, and exploring its potential therapeutic applications in other diseases. Additionally, the use of 3-(3-methoxyphenyl)-1-(4-pyridinyl)-2-propen-1-one in combination with other drugs or therapies is an area of active research.
Synthesemethoden
Curcumin can be synthesized through various methods, including extraction from turmeric, chemical synthesis, and microbial synthesis. The most common method is the extraction of 3-(3-methoxyphenyl)-1-(4-pyridinyl)-2-propen-1-one from turmeric, which involves the use of solvents such as ethanol and acetone to extract the compound.
Wissenschaftliche Forschungsanwendungen
Curcumin has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, 3-(3-methoxyphenyl)-1-(4-pyridinyl)-2-propen-1-one has been shown to inhibit the growth of cancer cells and induce apoptosis. In Alzheimer's disease research, 3-(3-methoxyphenyl)-1-(4-pyridinyl)-2-propen-1-one has been shown to reduce amyloid-beta plaque formation and improve cognitive function. In diabetes research, 3-(3-methoxyphenyl)-1-(4-pyridinyl)-2-propen-1-one has been shown to improve insulin sensitivity and reduce inflammation.
Eigenschaften
IUPAC Name |
(E)-3-(3-methoxyphenyl)-1-pyridin-4-ylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO2/c1-18-14-4-2-3-12(11-14)5-6-15(17)13-7-9-16-10-8-13/h2-11H,1H3/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMEDYRIIZMHYEO-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C=CC(=O)C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=C/C(=O)C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(3-methoxyphenyl)-1-pyridin-4-ylprop-2-en-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,5-dichlorophenyl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide](/img/structure/B5493418.png)


![2-(3-fluoro-4-methylphenyl)-N-methyl-N-[(3-methyl-2-thienyl)methyl]acetamide](/img/structure/B5493440.png)

![N'-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-(9-oxo-10(9H)-acridinyl)acetohydrazide](/img/structure/B5493457.png)
![1-{[6-(azocan-1-ylcarbonyl)imidazo[2,1-b][1,3]thiazol-5-yl]methyl}-D-prolinamide](/img/structure/B5493463.png)



![{[5-(2-chlorophenyl)-2-furyl]methyl}(tetrahydro-2-furanylmethyl)amine hydrochloride](/img/structure/B5493492.png)
![4-(4-chlorobenzoyl)-1-[2-(dimethylamino)ethyl]-5-(2-furyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5493511.png)
![N-(2,4-difluorophenyl)-2-[(4-isopropyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5493518.png)
![4-[3-bromo-5-methoxy-4-(2-phenoxyethoxy)benzylidene]-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5493520.png)